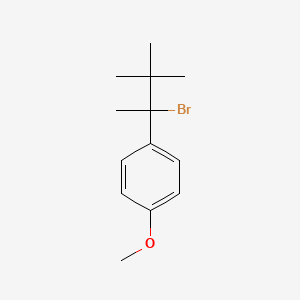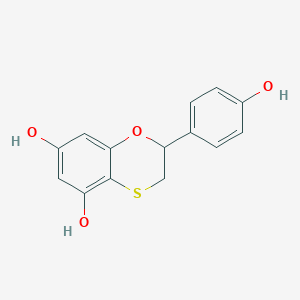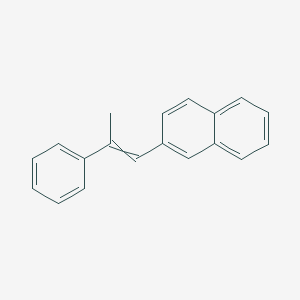
2-(2-Phenylprop-1-en-1-yl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylprop-1-en-1-yl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene ring system substituted with a phenylprop-1-en-1-yl group
Méthodes De Préparation
The synthesis of 2-(2-Phenylprop-1-en-1-yl)naphthalene can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with a suitable phenylpropene derivative under specific conditions. For example, the reaction of 1-bromo-2-hydroxynaphthalene with a phenylpropene derivative can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(2-Phenylprop-1-en-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitro compounds, leading to halogenated or nitrated products.
Applications De Recherche Scientifique
2-(2-Phenylprop-1-en-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structural properties make it useful in studying interactions with biological macromolecules.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(2-Phenylprop-1-en-1-yl)naphthalene involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(2-Phenylprop-1-en-1-yl)naphthalene can be compared with similar compounds such as:
2-(1-Phenyl-1-propen-2-yl)naphthalene: This compound has a similar structure but differs in the position of the double bond, leading to different chemical and physical properties.
1-(2-Phenylprop-1-en-1-yl)naphthalene: Another isomer with the phenylpropene group attached at a different position on the naphthalene ring, resulting in distinct reactivity and applications.
Propriétés
Numéro CAS |
401818-85-7 |
|---|---|
Formule moléculaire |
C19H16 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
2-(2-phenylprop-1-enyl)naphthalene |
InChI |
InChI=1S/C19H16/c1-15(17-7-3-2-4-8-17)13-16-11-12-18-9-5-6-10-19(18)14-16/h2-14H,1H3 |
Clé InChI |
SWPOULFGMMEOLO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


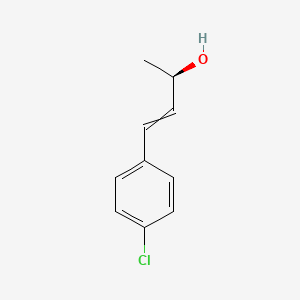
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)
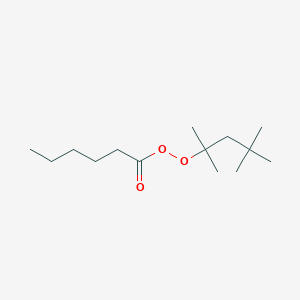
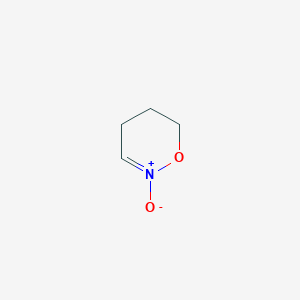
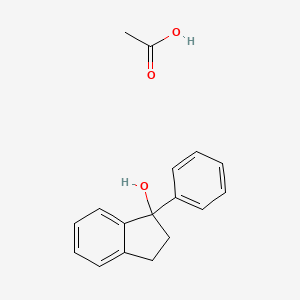
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
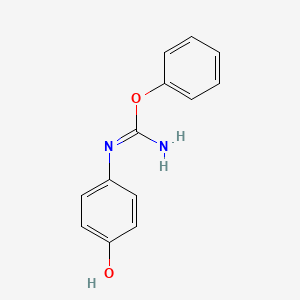
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)

![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
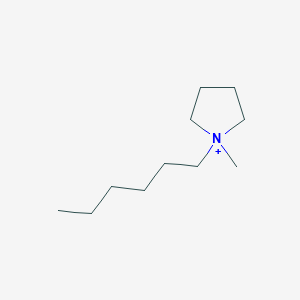
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
